Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Chemical identity Molecular weight Positional isomer differentiation

Benzoic acid, 2-[(4-phenoxybutyl)amino]- (CAS 937659‑59‑1) is a synthetic small molecule (C₁₇H₁₉NO₃, MW 285.34 g/mol) belonging to the class of 2‑aminobenzoic acid derivatives bearing a medium‑chain ω‑phenoxyalkyl substituent. Its core structure consists of an anthranilic acid head group linked via a secondary amine to a 4‑phenoxybutyl tail.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 937659-59-1
Cat. No. B12128065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(4-phenoxybutyl)amino]-
CAS937659-59-1
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCNC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H19NO3/c19-17(20)15-10-4-5-11-16(15)18-12-6-7-13-21-14-8-2-1-3-9-14/h1-5,8-11,18H,6-7,12-13H2,(H,19,20)
InChIKeyPDIBQOYNRBIHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2-[(4-phenoxybutyl)amino]- (CAS 937659‑59‑1): Chemotype and Baseline Characteristics for Sourcing Decisions


Benzoic acid, 2-[(4-phenoxybutyl)amino]- (CAS 937659‑59‑1) is a synthetic small molecule (C₁₇H₁₉NO₃, MW 285.34 g/mol) belonging to the class of 2‑aminobenzoic acid derivatives bearing a medium‑chain ω‑phenoxyalkyl substituent. Its core structure consists of an anthranilic acid head group linked via a secondary amine to a 4‑phenoxybutyl tail. Publicly indexed records describe it as a research chemical or synthetic intermediate [1] [2]. The compound is listed in the ECHA inventory and in several commercial catalogues, but detailed physicochemical characterisation (e.g., LogP, pKa, solubility) remains largely absent from peer‑reviewed literature [3].

Benzoic acid, 2-[(4-phenoxybutyl)amino]-: Why In‑Class Compounds Cannot Be Interchanged Without Data


Although the 2‑(ω‑phenoxyalkylamino)benzoic acid scaffold is represented by a handful of positional isomers and chain‑length variants, even small structural modifications can drastically alter molecular recognition, pharmacokinetics, and physicochemical properties. For instance, the 4‑[(4‑phenoxybutyl)amino] positional isomer (CAS 65517‑56‑8) and the shorter‑chain 2‑[(3‑phenoxypropyl)amino] analogue [1] are distinct chemical entities for which no publicly available comparative pharmacological or ADME data exist. Substituting the target compound with a close analogue without confirmatory batch‑specific characterisation therefore carries a high risk of unanticipated changes in potency, selectivity, solubility, or metabolic stability.

Benzoic acid, 2-[(4-phenoxybutyl)amino]- (CAS 937659‑59‑1): Product‑Specific Quantitative Evidence Guide


Physicochemical Identity: Molecular Mass and Formula Confirm Distinction from the 4‑Positional Isomer

The target compound (C₁₇H₁₉NO₃, MW 285.34 g/mol) is unambiguously differentiated from its 4‑positional isomer Benzoic acid, 4-[(4-phenoxybutyl)amino]-, hydrobromide (CAS 65517‑56‑8; C₁₇H₁₉NO₃·BrH, MW 366.25 g/mol) by molecular weight (Δ ≈ 81 g/mol, reflecting the HBr salt) and substitution pattern . These differences are sufficient to prevent batch substitution without additional characterisation.

Chemical identity Molecular weight Positional isomer differentiation

Regiochemistry: 2‑ vs 4‑Substitution on the Benzoic Acid Ring Defines Hydrogen‑Bonding Capacity

The 2‑substitution pattern of the target compound places the secondary amine ortho to the carboxylic acid, enabling an intramolecular six‑membered hydrogen‑bonded ring [1]. The 4‑substituted isomer cannot form an equivalent intramolecular H‑bond . This structural feature is expected to alter acidity, solubility, and target‑binding geometry, although quantitative comparative data remain absent from the literature.

Regioisomerism Intramolecular H-bond Structural biology

Linker Length: C4 Phenoxybutyl Chain Distinguished from C3 Phenoxypropyl Analogues

The target compound possesses a four‑methylene spacer between the aniline nitrogen and the terminal phenoxy group [1]. By contrast, shorter‑chain analogues such as 2‑[(3‑phenoxypropyl)amino]benzoic acid (inferred from general Markush structures in patents claiming benzoylaminophenoxybutanoic acid derivatives) contain a three‑methylene spacer [2]. In related chemotypes, a one‑methylene extension can shift LogD by ~0.5 units and alter metabolic soft spots [3]. No head‑to‑head data exist for this exact pair.

Chain-length SAR Hydrophobic spacer ADME

Benzoic acid, 2-[(4-phenoxybutyl)amino]- (CAS 937659‑59‑1): Best Research and Industrial Application Scenarios


Chemical Probe or Fragment for Intramolecular H‑Bond‐Constrained Conformational Studies

The unique ortho relationship between the secondary amine and the carboxylic acid creates a rigid, intramolecularly hydrogen‑bonded conformation [1]. This makes the compound a useful small‑molecule probe for studying the effect of conformational pre‑organisation on target binding in biophysical assays (e.g., SPR, ITC) where 4‑substituted isomers serve as non‑H‑bonded controls.

Synthetic Intermediate for Anthranilic Acid‑Derived Bioactive Molecules

The 2‑(4‑phenoxybutylamino)benzoic acid scaffold can be elaborated via amidation, esterification, or N‑alkylation to generate libraries of anthranilamide‑type compounds [1]. The four‑carbon linker provides a distinct topological distance between the acid handle and the terminal phenyl ring, which is valuable in fragment‑based drug discovery where linker geometry is a key design parameter.

Reference Standard for LC‑MS Identity Confirmation of Positional Isomer Mixtures

Because the target compound and its 4‑isomer (CAS 65517‑56‑8) differ in molecular mass when the latter is supplied as the hydrobromide salt , the target compound can serve as a chromatographic retention‑time and mass‑spectral reference to verify the identity of synthetic batches and detect cross‑contamination in combinatorial chemistry workflows.

Hydrophobic Spacer SAR in Membrane‑Associated Target Programmes

In programmes targeting membrane‑bound receptors or ion channels, the four‑methylene spacer of the target compound offers a measurable difference in lipophilicity compared with three‑methylene analogues [2]. Sourcing the exact C4 homologue is essential for correlating linker length with cellular permeability and off‑target binding in structure‑activity relationship (SAR) tables.

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